Genesis of an Isomer: A Technical Guide to the Synthesis of 5-Fluororisperidone as a Risperidone Impurity
Genesis of an Isomer: A Technical Guide to the Synthesis of 5-Fluororisperidone as a Risperidone Impurity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic origin of 5-Fluororisperidone, a known impurity in the manufacturing of the atypical antipsychotic drug, Risperidone. Understanding the formation pathways of such process-related impurities is critical for the development of robust control strategies in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. This document provides a detailed overview of the likely synthetic route leading to 5-Fluororisperidone, supported by experimental protocols, quantitative data, and visual diagrams to elucidate the core chemical transformations and analytical workflows.
The Synthetic Origin of 5-Fluororisperidone: An Isomeric Impurity
The formation of 5-Fluororisperidone is not a degradation pathway of Risperidone but rather a process-related impurity that arises from the presence of an isomeric contaminant in a key starting material. The established synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
The core of the issue lies in the synthesis of the fluorinated benzisoxazole starting material. The intended isomer is the 6-fluoro derivative. However, due to the nature of electrophilic aromatic substitution reactions used in its synthesis, a positional isomer, 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, can be formed as an impurity. If this isomeric impurity is not adequately removed from the 6-fluoro starting material, it will participate in the subsequent alkylation reaction, leading to the formation of 5-Fluororisperidone alongside the desired Risperidone.
Key Signaling Pathway: Formation of 5-Fluororisperidone
Caption: Formation pathway of 5-Fluororisperidone from an isomeric impurity in the starting material.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of Risperidone and its impurities, based on available literature.
Table 1: Analytical Method Validation Parameters for Risperidone and Impurities
| Parameter | Method | Concentration Range | LOD | LOQ | Recovery (%) |
| Risperidone | UPLC | 0.1 - 1.5 µg/mL | 0.05 µg/mL | 0.1 µg/mL | 98.0 - 102.0 |
| Unspecified Impurities | UPLC | ~1 µg/mL | - | - | 91.5 ± 0.5 |
| Risperidone | HPLC | 4.0 - 275.0 µg/mL | 0.48 µg/mL | 1.59 µg/mL | 99.0 - 101.12 |
Table 2: Chromatographic Parameters for Impurity Analysis
| Method | Column | Mobile Phase | Flow Rate | Detection |
| UPLC | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Isocratic: Acetonitrile and 50 mM ammonium acetate (22:78, v/v) | - | UV |
| UPLC | RP-18 (1.7 µm, 100 x 3.5 mm) | Gradient: Ammonium acetate buffer (pH 6.8) and Acetonitrile | 0.5 mL/min | 260 nm |
| HPLC | Waters XTerra RP8 (5 µm, 250 x 4.6 mm) | Isocratic: 10 mM KH2PO4 (pH 3.5), Acetonitrile, Methanol (65:20:15) | 1.0 mL/min | 276 nm |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of Risperidone and the 5-Fluororisperidone impurity.
Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (with potential for 5-fluoro isomer formation)
This protocol is based on the known "one-pot" synthesis from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride. The formation of the 5-fluoro isomer is a potential side reaction.
Materials:
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4-(2,4-difluorobenzoyl)-piperidine hydrochloride
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Hydroxylamine hydrochloride
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Potassium hydroxide solution (50% w/w)
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Methanol
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Concentrated hydrochloric acid
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Purified water
Procedure:
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Dissolve 260.5 g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 1042 g of methanol in a suitable reaction vessel.
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Add 104.3 g of hydroxylamine hydrochloride to the solution.
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Slowly add 448 g of 50% potassium hydroxide solution dropwise, maintaining the reaction temperature at 40-45 °C.
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Maintain the reaction mixture at 40-45 °C for 12 hours with stirring.
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After the reaction is complete, cool the mixture to below 30 °C.
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Adjust the pH of the solution to <1 by the dropwise addition of concentrated hydrochloric acid.
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Cool the mixture to 0-5 °C and hold for 2 hours to allow for precipitation.
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Filter the solid product and wash the filter cake with purified water.
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Dry the solid product under vacuum at 80-90 °C to yield a mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and the isomeric 5-fluoro impurity.
Experimental Workflow: Synthesis of Fluorinated Benzisoxazole
Caption: Workflow for the synthesis of the fluorinated benzisoxazole starting material.
Synthesis of Risperidone (and 5-Fluororisperidone)
This protocol describes the N-alkylation step which will produce both Risperidone and 5-Fluororisperidone if the isomeric impurity is present in the starting material.
Materials:
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6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (containing the 5-fluoro isomer)
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3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
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Sodium carbonate
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Water
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Isopropanol and Dimethylformamide (for purification)
Procedure:
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In a 50 mL reaction flask, combine 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (containing the 5-fluoro isomer) and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
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Prepare a solution of 8.5 g of sodium carbonate in 25 mL of water and add it to the reaction flask.
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Heat the mixture to 110-120 °C with stirring for 40 minutes.
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Cool the reaction mixture to room temperature with continuous stirring to induce precipitation.
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Filter the precipitate, wash with purified water, and dry to obtain the crude product containing both Risperidone and 5-Fluororisperidone.
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The crude product can be purified by recrystallization from a mixture of dimethylformamide and isopropanol.
Analytical Method for the Determination of Risperidone and its Impurities by UPLC
This protocol is a representative method for the analysis of Risperidone and its impurities, including 5-Fluororisperidone.
Instrumentation and Conditions:
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Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with UV detection.
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Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and 50 mM ammonium acetate (22:78, v/v).
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Flow Rate: 0.5 mL/min.
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Column Temperature: 40 °C.
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Detection Wavelength: 260 nm.
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Injection Volume: 1 µL.
Sample Preparation:
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Standard Solution: Prepare a stock solution of Risperidone and any available impurity standards (including 5-Fluororisperidone) in a suitable diluent (e.g., a mixture of mobile phase A and methanol). Further dilute to a working concentration (e.g., 1.2 µg/mL).
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Sample Solution: Accurately weigh and dissolve the Risperidone drug substance or product in the diluent to achieve a known concentration.
Procedure:
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Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
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Inject the blank (diluent), standard solution(s), and sample solution(s) into the chromatograph.
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Record the chromatograms and integrate the peak areas.
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Identify the peaks corresponding to Risperidone and 5-Fluororisperidone based on their retention times compared to the standard.
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Quantify the amount of 5-Fluororisperidone impurity in the sample using the peak area response and the concentration of the standard.
Logical Relationship: Analytical Workflow
Caption: General workflow for the analytical determination of 5-Fluororisperidone impurity.
Conclusion
The presence of 5-Fluororisperidone as an impurity in Risperidone is a direct consequence of the challenges in controlling regioselectivity during the synthesis of the fluorinated benzisoxazole starting material. A thorough understanding of the synthetic pathway and the implementation of stringent analytical controls for starting materials are paramount to minimizing the level of this and other process-related impurities. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to address the formation and control of 5-Fluororisperidone, ultimately contributing to the quality and safety of Risperidone drug products.
